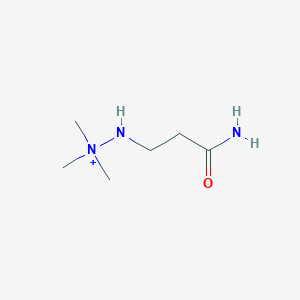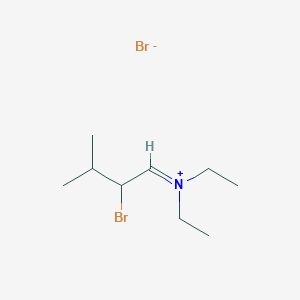
Hydrazinium, 2-(3-amino-3-oxopropyl)-1,1,1-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazinium, 2-(3-amino-3-oxopropyl)-1,1,1-trimethyl- is a chemical compound with a unique structure that includes a hydrazinium core and a 3-amino-3-oxopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Hydrazinium, 2-(3-amino-3-oxopropyl)-1,1,1-trimethyl- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to ensure proper reaction kinetics.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different hydrazine derivatives.
Aplicaciones Científicas De Investigación
Hydrazinium, 2-(3-amino-3-oxopropyl)-1,1,1-trimethyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Hydrazinium, 2-(3-amino-3-oxopropyl)-1,1,1-trimethyl- exerts its effects involves interactions with molecular targets and pathways within cells. The specific molecular targets and pathways are not well-characterized, but it is believed that the compound can interact with enzymes and other proteins, influencing various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Hydrazinium, 1-(3-amino-3-oxopropyl)-1,1-diethyl-: This compound has a similar structure but with diethyl groups instead of trimethyl groups.
Hydrazinium, 1-(3-amino-3-oxopropyl)-1,1-dimethyl-: Another similar compound with dimethyl groups.
Uniqueness
Hydrazinium, 2-(3-amino-3-oxopropyl)-1,1,1-trimethyl- is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs
Propiedades
Número CAS |
88419-24-3 |
|---|---|
Fórmula molecular |
C6H16N3O+ |
Peso molecular |
146.21 g/mol |
Nombre IUPAC |
[(3-amino-3-oxopropyl)amino]-trimethylazanium |
InChI |
InChI=1S/C6H15N3O/c1-9(2,3)8-5-4-6(7)10/h8H,4-5H2,1-3H3,(H-,7,10)/p+1 |
Clave InChI |
RNSPYWHQLJIXRR-UHFFFAOYSA-O |
SMILES canónico |
C[N+](C)(C)NCCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[3-(4-Bromophenoxy)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14400242.png)
![5-[4-Nitro-2-(trifluoromethyl)phenoxy]-1,2-benzothiazole](/img/structure/B14400253.png)

![8-Ethenyl-9,9-dimethylspiro[4.5]dec-1-en-7-ol](/img/structure/B14400271.png)

![[([1,1'-Biphenyl]-4-yl)methoxy](1-hydroxyethyl)oxophosphanium](/img/structure/B14400286.png)

![9-Hydroxy-2,5-dimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14400301.png)
![N-[(4-Chlorophenyl)methyl]-N-(4,5-dihydro-1,3-thiazol-2-yl)pyridin-3-amine](/img/structure/B14400308.png)

![N-{[(Trimethylsilyl)oxy]methyl}formamide](/img/structure/B14400322.png)



